Home > Products > Screening Compounds P10076 > 1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea - 1021111-77-2

1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Catalog Number: EVT-2976443
CAS Number: 1021111-77-2
Molecular Formula: C20H19FN4O3
Molecular Weight: 382.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring. The presence of a carbonyl group at the 6th position contributes to their unique reactivity and physicochemical properties. [, ] Techniques like X-ray crystallography and computational methods like Density Functional Theory (DFT) are often employed to elucidate the three-dimensional structure, electronic properties, and potential binding modes of pyridazinones. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b is a benzamide derivative designed from a pyridazinone scaffold. It displays potent inhibitory activity against human class I HDAC isoforms and exhibits anticancer activity against the human myelodysplastic syndrome (SKM-1) cell line []. This compound increases the intracellular levels of acetyl-histone H3 and P21, induces G1 cell cycle arrest, and promotes apoptosis. In vivo studies in SKM-1 xenograft models have shown (S)-17b to have excellent antitumor activity, particularly in mice with intact immune systems. Furthermore, (S)-17b demonstrates a favorable pharmacokinetic profile in ICR mice and SD rats with minimal metabolic differences across various species.

4-(((2-(3-(1-(3-(3-Cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

  • Compound Description: This compound, with the molecular formula C30H33N6O2Cl, crystallizes in the monoclinic system with space group P21. Its crystal structure has been determined at 170 K [].

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate

  • Compound Description: This compound is a pyridazine derivative synthesized from 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one via solid-liquid PTC conditions []. It serves as a precursor for further synthetic modifications and is being investigated for potential anticancer activity.

Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate

  • Compound Description: This compound, prepared through the alkylation of pyridazines, exhibits analgesic properties with low toxicity []. It falls under a class of compounds known for their potential therapeutic applications.

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits distinct structural features []. Notably, the inner part of the ester substituent is nearly perpendicular to the dihydropyridazine ring, while the ipso carbon of the 4-methoxyphenyl group aligns closely with the same plane. Crystallographically, it forms corrugated layers parallel to the ab plane through various interactions, including C—H⋯O, C—H⋯π(ring), and π-stacking.

2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide

  • Compound Description: Synthesized from ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)] acetate using microwave irradiation [], this compound represents another pyridazine derivative. It is currently under investigation for potential anticancer activity.

2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide

  • Compound Description: This compound, synthesized using a microwave-assisted method from its corresponding ethyl ester, is a pyridazine derivative []. Its potential anticancer properties are under investigation.

1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones and Urea Derivatives

  • Compound Description: This series of compounds represents selective serotonin 5-HT2 antagonists []. Substitutions at various positions of the indole and imidazolidinone rings have been explored to optimize 5-HT2 receptor affinity and selectivity over D2 and α1 receptors. For instance, compounds with medium-large substituents like 6-chloro, 6-methyl, and 6-trifluoromethyl, or a 2-methyl group on the indole ring, showed high potency and selectivity for 5-HT2 receptors. In contrast, larger substituents reduced activity, and smaller ones, like 6-fluoro, resulted in unselective compounds. Notably, 1-[2-[4-[6-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-3-(2-propyl)-2-imidazolidinone (Lu 26-042) exhibited potent 5-HT2 receptor binding and effectively inhibited the quipazine-induced head twitch syndrome in rats, demonstrating a long duration of action.

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

    (6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl)(4-methoxyphenyl)methanone (AM630)

    • Compound Description: AM630 acts as a selective CB2 receptor antagonist [, ]. In vitro studies on human fibroblasts indicate that AM630 can reduce α-SMA expression and collagen content in both resting and activated fibroblasts, suggesting potential anti-fibrotic properties.

    N-ethyl, N-benzyl and N-benzoyl-3-indolyl Heterocycles

    • Compound Description: This study focuses on the synthesis and biological evaluation of novel N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles []. The research explores various chemical modifications to this core structure, resulting in a diverse library of compounds. The synthesized compounds were evaluated for their antimicrobial and anticancer properties.

    Pyranopyrazoles

    • Compound Description: This research focuses on synthesizing and characterizing a series of pyranopyrazoles, including 7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2), (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5), 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6), (Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8), and 3,4-dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9) []. The study utilized UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectroscopy for characterization and employed Density Functional Theory calculations to analyze the electronic structures and properties of these compounds.

    Pyrimidine–Triazine Hybrids

    • Compound Description: This study describes the design and synthesis of new pyrimidine–triazine hybrids with potent anticonvulsant activity []. These compounds showed promising results against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, demonstrating higher safety profiles compared to standard drugs like phenytoin and carbamazepine. Notably, 5-(4-(4-fluorophenyl)-6-(4-hydroxyphenyl)-2-thioxo-5,6-dihydropyrimidin-1(2H)-yl)-1,2-dihydro-1,2,4-triazin-3(6H)-one (4o) and 5-(6-(4-hydroxy-3-methoxyphenyl)-4-(4-hydroxyphenyl)-2-thioxo-5,6-dihydropyrimidin-1(2H)-yl)-1,2-dihydro-1,2,4-triazin-3(6H)-one (4s) emerged as lead compounds with potent anticonvulsant effects and favorable safety margins in experimental models.

    2-(1H-tetrazolo-5-yl)anilines and Structural Modifications

    • Compound Description: This research investigates a series of 2-(1H-tetrazolo-5-yl)anilines and their structural modifications for antimicrobial and antifungal activities []. Compounds exhibiting promising activity include 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines, which effectively inhibited the growth of Gram-positive cocci like Staphylococcus aureus and Enterococcus faecalis. Additionally, 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas demonstrated selectivity against these bacteria. The study emphasized the influence of structural modifications on activity, noting that halogen introduction into the aniline fragment generally increased antimicrobial potency.

    3-[[2-(3-hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-cyclo-penta[a]phenanthren-17-ylideneamino)-ethylamino]-(3-hydroxy-naphtalen-2-yl)-methyl]-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one (4)

    • Compound Description: Compound 4 was synthesized through the reaction of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one (1) with 17-(2-amino-ethylimino)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol (2) and 2-hydroxy-1-naphthaldehyde (3) using proline as a catalyst [].

    1-{phenyl-[2-(1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ylideneamino)ethyl-amino]-methyl}naphtalen-2-ol (6)

    • Compound Description: Compound 6 was obtained by reacting compound 1 with 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol using boric acid as a catalyst [].

    N-[3-(1-hydroxy-10a,12a-dimethyl-2,2,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-7-oxa-8-azadicyclopenta[a,h]phenanthren-1-ylethynylamino)-3-(3-hydroxy-naphtalen-2-yl)-propyl]-succinamic acid 3-allyl-5-methoxy-phenylester (9)

    • Compound Description: Compound 9 was synthesized using a three-component system comprising 2-hydroxy-1-naphthaldehyde, 4-allyl-2-methoxyphenyl 4-[(2-aminoethyl)amino]-4-oxobutanoate, and danazol [].
    • Compound Description: This study focuses on benzosulfonamides as potential glutamate receptor ligands []. Researchers explored a range of structural modifications on the benzosulfonamide scaffold, investigating their effects on receptor binding and functional activity.

    5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    • Compound Description: SR147778 exhibits high potency and selectivity as a CB1 receptor antagonist []. This compound effectively blocks the effects of cannabinoid agonists in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for conditions where CB1 receptor antagonism is desirable.
    • Compound Description: This patent describes a novel class of cis-alkoxyspirocyclic biphenyl-substituted tetramic acid derivatives []. These compounds, characterized by a unique spirocyclic biphenyl core with various substituents, are designed to exhibit herbicidal, pesticidal, antiparasitic, and insecticidal activities.

    Ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate

    • Compound Description: The compound ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate is a pyridazinone derivative that has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FTIR []. While its specific biological activities are not detailed in the provided abstract, its structural features suggest potential for diverse applications.

    3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    • Compound Description: MRS 1523 is a potent and selective adenosine A3 receptor antagonist []. It has been shown to prevent irreversible synaptic failure and delay the onset of anoxic depolarization in the CA1 region of rat hippocampal slices subjected to oxygen and glucose deprivation (OGD). These findings highlight the potential therapeutic benefit of A3 antagonists in conditions involving cerebral ischemia.

    N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    • Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist with similar neuroprotective effects as MRS 1523 in models of cerebral ischemia []. It has been demonstrated to prevent the irreversible loss of synaptic transmission and delay the onset of anoxic depolarization in hippocampal slices subjected to OGD.

    N-(2-methoxyphenyl)-N'-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    • Compound Description: VUF 5574 is a selective A3 receptor antagonist that has demonstrated neuroprotective properties in experimental models of cerebral ischemia []. It exhibits similar effects to MRS 1523 and MRS 1220, preventing irreversible synaptic failure and delaying anoxic depolarization in hippocampal slices exposed to OGD.

    5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    • Compound Description: This compound is a selective A3 receptor antagonist that has demonstrated efficacy in mitigating neuronal damage following oxygen and glucose deprivation []. It exhibits neuroprotective effects comparable to those observed with MRS 1523, MRS 1220, and VUF 5574, suggesting a potential therapeutic role in conditions associated with cerebral ischemia.
    Overview

    1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, identified by the CAS number 1021111-77-2, is a synthetic organic compound with a molecular formula of C20H19FN4O3C_{20}H_{19}FN_{4}O_{3} and a molecular weight of 382.4 g/mol. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry.

    Synthesis Analysis

    Methods and Technical Details:
    The synthesis of 1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. A common approach includes:

    1. Formation of the Urea Linkage: The initial step often involves reacting a suitable isocyanate with an amine to form the urea structure.
    2. Substitution Reactions: The introduction of the 4-fluorophenyl and 4-methoxyphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
    3. Pyridazine Formation: The pyridazine moiety is synthesized via cyclization reactions involving appropriate precursors.

    These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.

    Key Structural Features:

    • Functional Groups: The compound features a urea group, aromatic rings (4-fluorophenyl and 4-methoxyphenyl), and a pyridazine ring.
    • Molecular Geometry: The presence of multiple aromatic systems contributes to its planar structure, influencing its interactions with biological targets.
    Chemical Reactions Analysis

    Reactions and Technical Details:
    1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea may participate in various chemical reactions typical for urea derivatives:

    • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carbon dioxide.
    • Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitutions depending on the electrophilic or nucleophilic conditions applied.

    These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

    Mechanism of Action

    The mechanism of action for 1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is not extensively documented but can be inferred from related compounds. Generally, urea derivatives can act as enzyme inhibitors or modulators by binding to active sites of proteins or receptors involved in various biological pathways. This interaction can lead to downstream effects such as inhibition of cell proliferation or modulation of signaling pathways.

    Physical and Chemical Properties Analysis

    Physical Properties:

    • Molecular Weight: 382.4 g/mol
    • Density: Not available
    • Boiling Point: Not available
    • Melting Point: Not available

    Chemical Properties:

    • Solubility: Likely soluble in organic solvents due to its aromatic nature but specific solubility data is not provided.
    • Stability: Stability may vary based on environmental conditions such as pH and temperature.
    Applications

    1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has potential applications in scientific research, particularly in medicinal chemistry. Its structural features suggest possible uses as:

    • Pharmaceutical Intermediates: For synthesizing more complex drugs targeting specific diseases.
    • Biological Studies: As a tool compound for investigating biological pathways related to its structural motifs.

    Properties

    CAS Number

    1021111-77-2

    Product Name

    1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

    IUPAC Name

    1-(4-fluorophenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea

    Molecular Formula

    C20H19FN4O3

    Molecular Weight

    382.395

    InChI

    InChI=1S/C20H19FN4O3/c1-28-17-8-2-14(3-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-16-6-4-15(21)5-7-16/h2-11H,12-13H2,1H3,(H2,22,23,27)

    InChI Key

    PMKWUMOIJMRXNO-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.